molecular formula C21H20FN3O B2940803 N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 1903705-27-0

N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2940803
CAS No.: 1903705-27-0
M. Wt: 349.409
InChI Key: KMRVWXABESANMF-UHFFFAOYSA-N
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Description

“N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.

    Introduction of the fluoro-methylphenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Amidation reaction: The final step could be the formation of the amide bond through a reaction between an amine and an acid chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

“N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the amide group to a corresponding nitrile or carboxylic acid.

    Reduction: Reduction reactions could convert the bipyridine core to a more saturated system.

    Substitution: Halogen atoms in the fluoro-methylphenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” would depend on its specific application. For instance, as a ligand, it might interact with metal centers through coordination bonds, influencing the reactivity and stability of the metal complex.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.

    N-(2-pyridylmethyl)-3-(4-fluorophenyl)propanamide: A structurally similar compound with potential biological activity.

Uniqueness

“N-({[2,3’-bipyridine]-3-yl}methyl)-3-(4-fluoro-3-methylphenyl)propanamide” is unique due to the specific substitution pattern on the bipyridine core and the presence of the fluoro-methylphenyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O/c1-15-12-16(6-8-19(15)22)7-9-20(26)25-14-18-5-3-11-24-21(18)17-4-2-10-23-13-17/h2-6,8,10-13H,7,9,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRVWXABESANMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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